

Application Notes and Protocols for Ex Vivo Models to Study Celastrol Effects

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Compound of Interest

Compound Name: Celosin H

Cat. No.: B15589177

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Introduction

Celastrol, a pentacyclic triterpene extracted from the roots of *Tripterygium wilfordii* (Thunder God Vine), is a potent bioactive compound with a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.[1] Ex vivo models serve as a crucial intermediate step between in vitro cell culture and in vivo animal studies, allowing for the investigation of cellular and molecular mechanisms in the context of intact tissue architecture. These models maintain the physiological complexity of the tissue microenvironment, providing valuable insights into the efficacy and mechanism of action of therapeutic compounds like Celastrol.

This document provides detailed application notes and protocols for utilizing various ex vivo models to study the multifaceted effects of Celastrol.

Application Note 1: Assessing the Anti-Angiogenic Effects of Celastrol

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Celastrol has been shown to be a potent inhibitor of angiogenesis.[2][3] The ex vivo aortic ring sprouting assay is a classic and effective model to evaluate the anti-angiogenic potential of compounds directly on vascular tissue.

Quantitative Data Summary: Anti-Angiogenic Effects

Model System	Celastrol Concentration	Key Findings	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	1 μ mol/L	Effectively inhibited endothelial cell migration, invasion, and capillary-structure formation.	[2]
Prostate Cancer (PC-3) Xenograft Model	2 mg/kg/day	Substantially suppressed tumor volume and reduced tumor weight.	[2]
Ex Vivo Aortic Ring Sprouting Assay	Not specified	Effectively inhibited microvessel sprouting.	[2]
Diabetic (db/db) Mice Aortic Rings	Not specified	Ameliorated impairment of microvessel network formation in high glucose + palmitic acid conditions.	[4]

Experimental Protocol: Ex Vivo Aortic Ring Sprouting Assay

This protocol details the procedure for assessing the effect of Celastrol on microvessel sprouting from isolated aortic rings.

Materials:

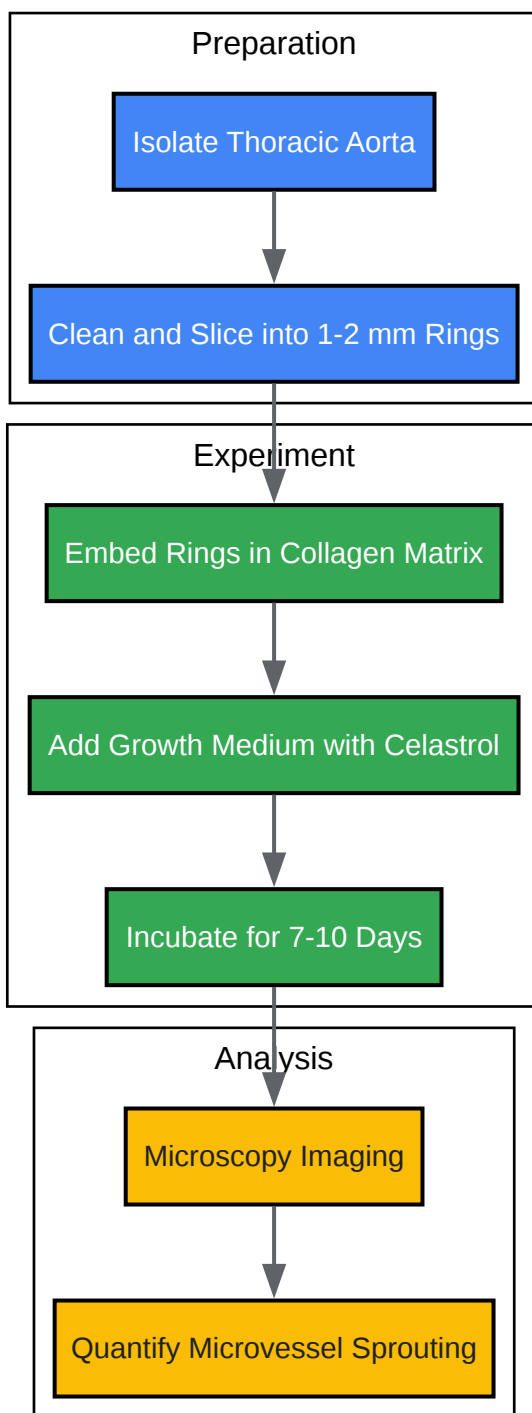
- Thoracic aortas from 6-8 week old Sprague-Dawley rats
- DMEM (Gibco)
- Fetal Bovine Serum (FBS)
- Collagen Type I

- Aortic Ring Growth Medium (DMEM with 10% FBS, L-glutamine, penicillin/streptomycin)
- Celastrol (stock solution in DMSO)
- Phosphate Buffered Saline (PBS), sterile
- 48-well culture plates
- Surgical instruments (forceps, scissors)

Procedure:

- **Aorta Isolation:** Euthanize a rat according to institutional guidelines. Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold PBS.
- **Ring Preparation:** Carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1-2 mm thick cross-sections (rings).
- **Embedding in Collagen:** Place 100 μL of neutralized Collagen Type I solution into each well of a pre-chilled 48-well plate. Gently place one aortic ring into the center of each collagen drop.
- **Collagen Polymerization:** Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes to allow the collagen to polymerize.
- **Treatment:** Prepare Aortic Ring Growth Medium containing various concentrations of Celastrol (e.g., 0.1, 0.5, 1.0 μM) and a vehicle control (DMSO). Add 500 μL of the prepared medium to each well.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 7-10 days, replacing the medium every 2-3 days.
- **Quantification:** Observe the outgrowth of endothelial microvessels from the aortic rings daily using an inverted microscope. Capture images at the end of the experiment and quantify the sprouting area or the number and length of sprouts using image analysis software (e.g., ImageJ).

Visualization: Aortic Ring Assay Workflow



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Caption: Workflow for the ex vivo aortic ring sprouting assay.

Application Note 2: Investigating the Anti-Inflammatory Effects of Celastrol

Celastrol is well-documented for its potent anti-inflammatory properties, primarily through the inhibition of the NF- κ B signaling pathway.^{[5][6][7]} Ex vivo models using isolated immune cells, such as neutrophils, are excellent for studying specific anti-inflammatory mechanisms like the inhibition of Neutrophil Extracellular Trap (NET) formation.

Quantitative Data Summary: Anti-Inflammatory Effects

Model System	Stimulus	Celastrol Concentration	Key Findings	Reference
Isolated Human Neutrophils	TNF α	IC50: 0.34 μ M	Completely inhibited neutrophil oxidative burst and NET formation.	[8]
Isolated Human Neutrophils	Immune Complexes	IC50: 1.53 μ M	Completely inhibited neutrophil oxidative burst and NET formation.	[8]
Peritoneal Macrophages	LPS + ATP	Not specified	Abolished NLRP3 inflammasome activation and subsequent IL-1 β secretion.	[9]
Human Astroglioma Cells	Poly(I:C)	Dose-dependent	Suppressed expression of ICAM-1/VCAM-1 and chemokines (CCL2, CXCL8, CXCL10).	[6]
Ovarian Cancer Cells	-	<0.5 μ M	Inhibited I κ B α phosphorylation and degradation, reducing nuclear p65.	[5]

Experimental Protocol: Ex Vivo Neutrophil Extracellular Trap (NET) Formation Assay

This protocol describes how to isolate neutrophils and quantify Celastrol's effect on NET formation induced by inflammatory stimuli.

Materials:

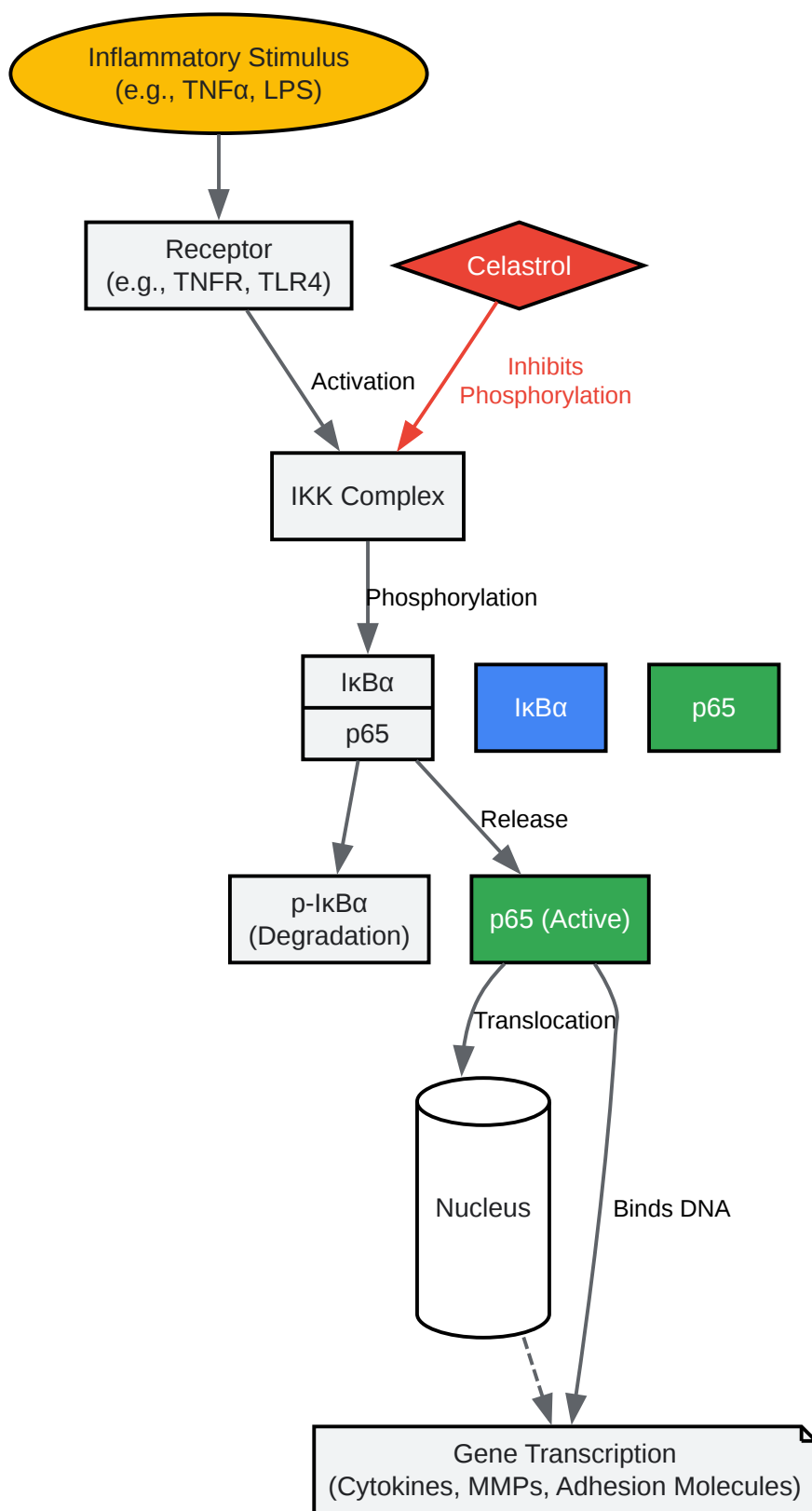
- Fresh human whole blood from healthy donors
- Ficoll-Paque or similar density gradient medium
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- PMA (Phorbol 12-myristate 13-acetate) or TNF α as a stimulus
- Celastrol (stock solution in DMSO)
- SYTOX Green nucleic acid stain
- 96-well black, clear-bottom plates
- Fluorometric plate reader

Procedure:

- **Neutrophil Isolation:** Isolate neutrophils from fresh human blood using density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI medium.
- **Cell Seeding:** Seed the isolated neutrophils into a 96-well black, clear-bottom plate at a density of 2×10^5 cells/well. Allow cells to rest for 30 minutes at 37°C.
- **Pre-treatment:** Add Celastrol at various final concentrations (e.g., 0.1 - 2.0 μ M) or vehicle control (DMSO) to the wells. Incubate for 1 hour at 37°C.

- **Stimulation:** Add a NET-inducing stimulus, such as TNF α (100 ng/mL), to the wells.
- **NET Quantification:** Immediately add SYTOX Green (a cell-impermeable DNA dye that fluoresces upon binding to extracellular DNA) to a final concentration of 5 μ M.
- **Measurement:** Place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure fluorescence intensity every 30 minutes for 4-6 hours (Excitation: 485 nm, Emission: 525 nm).
- **Data Analysis:** Plot fluorescence intensity over time. The increase in fluorescence corresponds to the amount of NET formation. Calculate the IC₅₀ of Celastrol for NET inhibition.

Visualization: Celastrol's Inhibition of the NF- κ B Pathway



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Caption: Celastrol inhibits the canonical NF- κ B pathway.[5][6]

Application Note 3: Evaluating the Cardioprotective Effects of Celastrol

Celastrol has demonstrated significant cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury.^[10] The Langendorff-perfused isolated heart is a powerful ex vivo model that allows for the study of cardiac function and injury in a controlled environment, independent of systemic neural and hormonal influences.

Quantitative Data Summary: Cardioprotective Effects

Model System	Treatment	Key Findings	Reference
Ex Vivo Rat Heart I/R Model	Celastrol	Increased cell viability and reduced early mitochondrial permeability transition pore (mPTP) opening.	^[10]
In Vivo Rat I/R Model	Celastrol (14 days)	Reduced infarct tissue size and improved cardiac function.	^[10]
H9c2 Cardiomyoblasts	Celastrol	Suppressed myocardial apoptosis by activating PI3K/Akt and ERK1/2 kinases.	^[10]
H9c2 Cardiomyoblasts	Celastrol	Downregulated pro-inflammatory cytokines TNF- α and IL-1 β .	^[10]

Experimental Protocol: Langendorff-Perfused Isolated Heart Model

This protocol outlines the procedure for assessing Celastrol's ability to protect the heart from I/R injury.

Materials:

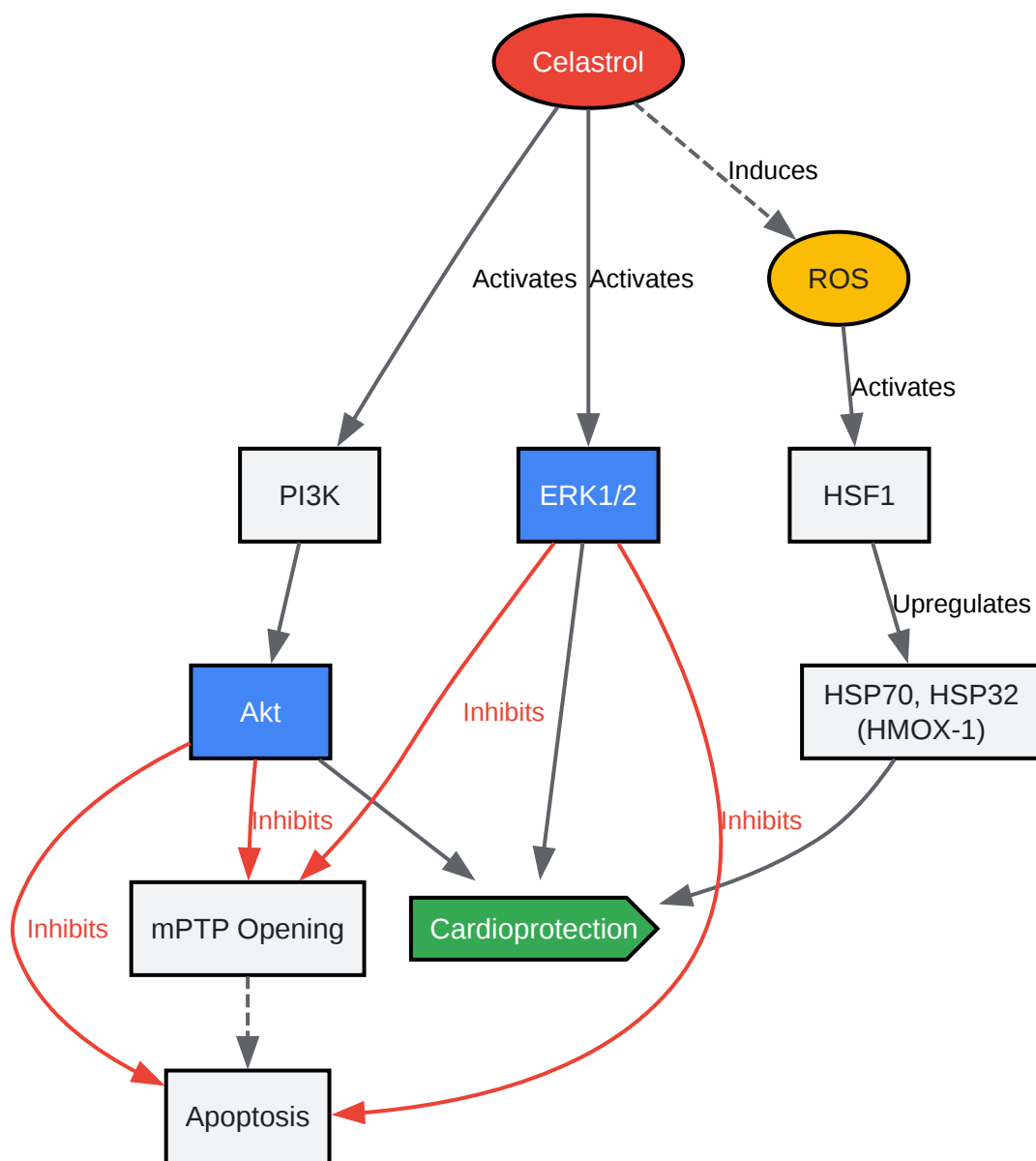
- Adult Sprague-Dawley rats
- Heparin
- Pentobarbital (anesthetic)
- Krebs-Henseleit (KH) buffer, oxygenated (95% O₂ / 5% CO₂)
- Langendorff perfusion system
- Pressure transducer and data acquisition system
- Celastrol (stock solution in DMSO)
- Triphenyltetrazolium chloride (TTC) stain

Procedure:

- **Animal Preparation:** Anesthetize a rat with pentobarbital and administer heparin intravenously to prevent coagulation.
- **Heart Excision:** Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold KH buffer.
- **Cannulation:** Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure (e.g., 75 mmHg).
- **Stabilization:** Allow the heart to stabilize for 20-30 minutes. During this period, monitor key functional parameters like Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.
- **Pre-treatment:** Perfuse the heart with KH buffer containing Celastrol (e.g., 100 nM) or vehicle for a specified period (e.g., 15 minutes) before inducing ischemia.
- **Global Ischemia:** Induce global no-flow ischemia by stopping the perfusion for a set duration (e.g., 30 minutes).

- **Reperfusion:** Restore perfusion with the original buffer (with or without Celastrol) for an extended period (e.g., 60-120 minutes). Continuously record functional parameters.
- **Infarct Size Measurement:** At the end of reperfusion, freeze the heart, slice it into transverse sections, and incubate with 1% TTC stain. TTC stains viable myocardium red, leaving the infarcted area pale.
- **Data Analysis:** Calculate the recovery of cardiac function (e.g., LVDP as a percentage of baseline). Quantify the infarct size as a percentage of the total ventricular area using image analysis software.

Visualization: Cardioprotective Signaling Pathways Activated by Celastrol



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Caption: Celastrol's cardioprotective signaling pathways.[10]

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